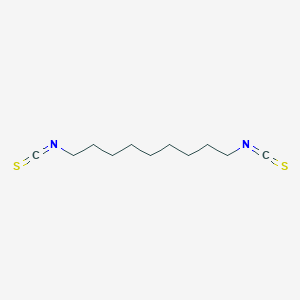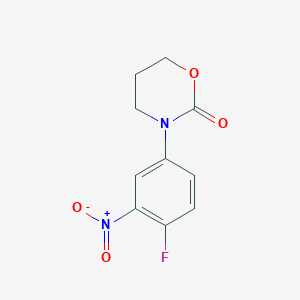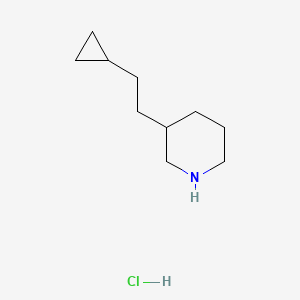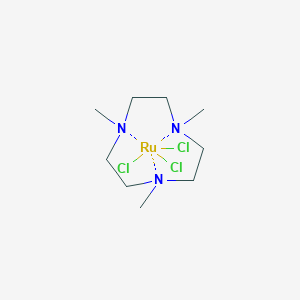
Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride
Descripción general
Descripción
“Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2460739-88-0 . It has a molecular weight of 318.89 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl ®-2- (2- (piperidin-4-yl)ethyl)pyrrolidine-1-carboxylate hydrochloride” and its InChI code is "1S/C16H30N2O2.ClH/c1-16 (2,3)20-15 (19)18-12-4-5-14 (18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m0./s1" .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been employed in the preparation of crizotinib, an important molecule in cancer therapy. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final product's structure is confirmed through MS and 1 HNMR spectrum analysis, demonstrating its pivotal role in medicinal chemistry research (Kong et al., 2016).
Development of Synthetic Methods
Research also focuses on developing new synthetic methods for derivatives of this compound. For example, a study on the synthesis of 4-Chloropiperidine Hydrochloride utilizes piperidin-4-one hydrochloride as a raw material, highlighting innovative approaches to generate related compounds with potential therapeutic applications (Zhang Guan-you, 2010).
Crystal Structure and Biological Evaluation
Another aspect of research includes the characterization and biological evaluation of derivatives. Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, underwent extensive spectroscopic analysis and X-ray diffraction studies. This research not only confirms the molecular structure but also evaluates its antibacterial and anthelmintic activities, providing insights into its potential biological applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been used as linkers in the development of proteolysis targeting chimeras (protacs) , suggesting potential targets could be proteins intended for degradation.
Mode of Action
Based on its structural similarity to other compounds used in protac development , it may function as a linker molecule, binding to a target protein and a ubiquitin ligase to facilitate targeted protein degradation.
Propiedades
IUPAC Name |
tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11;/h11-12,15H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZCULCKUALSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)


amine](/img/structure/B1485055.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)

![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)

![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)
